molecular formula C5H5N5 B082880 1H-Pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 13877-56-0

1H-Pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No. B082880
CAS RN: 13877-56-0
M. Wt: 135.13 g/mol
InChI Key: MPDXYVOXVJOKIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine derivatives often involves microwave-assisted strategies or regiospecific synthesis methods. For instance, Reddy et al. (2014) developed a microwave-assisted strategy for synthesizing 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, showcasing a simple procedure with excellent yields (Reddy et al., 2014). Wu et al. (2010) reported a regiospecific synthesis approach, emphasizing the efficiency and straightforwardness of their method (Wu et al., 2010).

Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine derivatives has been characterized through various spectroscopic techniques. High-resolution mass spectrometry, NMR, and IR spectroscopy are commonly employed to establish the structure of synthesized compounds, ensuring their purity and confirming their expected structural frameworks.

Chemical Reactions and Properties

1H-Pyrazolo[4,3-d]pyrimidin-7-amine derivatives participate in numerous chemical reactions, leading to a wide range of pharmacologically active compounds. Their reactivity is leveraged to introduce various substituents, enhancing their biological activity. The nucleophilic substitution reactions are a notable example, allowing for the introduction of functional groups that significantly affect the compounds' bioactivity.

Physical Properties Analysis

The physical properties of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in drug formulation. These properties are determined through experimental studies, including solubility tests in various solvents and melting point determinations using standard laboratory techniques.

Chemical Properties Analysis

The chemical properties of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine derivatives, including their stability, reactivity, and photophysical properties, are essential for understanding their behavior in biological systems. Studies focusing on these aspects provide insights into the derivatives' mechanism of action, their interaction with biological targets, and their potential as therapeutic agents.

  • (Reddy et al., 2014): Microwave-assisted synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones.
  • (Wu et al., 2010): Regiospecific synthesis method for 1H-pyrazolo[4,3-d]pyrimidin-7-amine derivatives.

Scientific Research Applications

  • Anticancer Agents and mTOR Inhibitors : A study synthesized 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs, evaluating their biological properties as anticancer agents. These compounds showed good results against human cancer cell lines and inhibited mTOR with nanomolar potency (Reddy et al., 2014).

  • Synthesis Techniques : Another research detailed the regiospecific synthesis of 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones. This study focused on the synthesis process using commercially available starting materials (Wu et al., 2010).

  • Inhibition of Acetylcholinesterase and Carbonic Anhydrase : N-alkylated pyrazolo[3,4‐d]pyrimidine analogs were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and the human carbonic anhydrase (hCA) isoforms. Some compounds showed significant inhibition of these enzymes (Aydin et al., 2021).

  • Antibacterial Properties : A study synthesized various pyrazolo[3,4-d]pyrimidin-4-amines and evaluated their antibacterial activity. Some newly synthesized compounds showed significant antibacterial properties (Rahmouni et al., 2014).

  • Phosphodiesterase 5 (PDE5) Inhibitors : 1-(2-Ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines were identified as potent and selective second-generation phosphodiesterase 5 (PDE5) inhibitors, with one compound advancing as a clinical candidate (Tollefson et al., 2010).

  • Kinase Inhibitors : Pyrazolo[4,3-d]pyrimidines have been explored as potential kinase inhibitors. A novel pentacyclic heteroaromatic compound was synthesized during the chlorination of pyrazolo[4,3-d]pyrimidines, showing potential as kinase inhibitors (Havlícek et al., 2015).

properties

IUPAC Name

1H-pyrazolo[4,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-4-3(1-9-10-4)7-2-8-5/h1-2H,(H,9,10)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDXYVOXVJOKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160776
Record name 7-Aminopyrazolo(4,3-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-d]pyrimidin-7-amine

CAS RN

13877-56-0
Record name 1H-Pyrazolo[4,3-d]pyrimidin-7-amine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Aminopyrazolo(4,3-d)pyrimidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazolo[4,3-d]pyrimidin-7-amine
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Record name 7-Aminopyrazolo(4,3-d)pyrimidine
Source EPA DSSTox
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Synthesis routes and methods

Procedure details

4-Nitro-1H-5-pyrazolecarbonitrile (6.25 g, 45.3 mmol) in ethanol (100 mL) was treated with 10% Palladium on carbon (0.50 g) and hydrogenated in a Parr shaker at 50 psi for 18 hours. The catalyst was removed by filtration through a pad of diatomaceous earth. The filtrate was then treated with formamidine acetate (37.7 g, 0.363 mol) then the mixture was heated at reflux for one hour. The mixture was cooled and then approximately 50 mL of the solvent was removed under reduced pressure. The precipitate which formed was isolated by filtration and washed with ethyl acetate (3×25 mL) then discarded. The filtrate was concentrated under reduced pressure to a volume of approximately 40 mL. The mixture was heated to dissolve all of the material then applied to a silica gel column which was eluted with ethyl acetate/methanol (8:2). The appropriate fractions were concentrated to give the title compound (3.85 g, 61%) which contained 18% formamidine acetate by weight as determined by 1H NMR: 1H NMR (DMSO-d6, 400 MHz) δ 13.3 bs, 1H), 8.15 (s, 1H) 8.07 (s, 1H), 7.47 (bs, 2H); RP-HPLC (Hypersil HS C18, 5 μm, 100 A, 250×4.6 mm; 5%-100% acetonitrile-0.05 M ammonium acetate over 25 min, 1 mL/min) tr 4.95 min; MS: MH+ 136.1, M−H+ 134.1
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
37.7 g
Type
reactant
Reaction Step Two
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
BS Wang, X Huang, LZ Chen, MM Liu… - Journal of Enzyme …, 2019 - Taylor & Francis
Four series of total 35 new pyrazolo[4,3-d]pyrimidine compounds were designed, synthesized and evaluated for their inhibitory activity against LPS-induced NO production in RAW264.…
Number of citations: 20 www.tandfonline.com
JB Shi, LZ Chen, BS Wang, X Huang… - Journal of Medicinal …, 2019 - ACS Publications
In order to discover novel anti-inflammatory agents for treatment of arthritis and based on preliminary structure–activity relationships, four series (A–D) of total 90 new pyrazolo[4,3-d]…
Number of citations: 28 pubs.acs.org
L Havlíček, D Moravcová, V Kryštof… - Journal of Heterocyclic …, 2015 - Wiley Online Library
Pyrazolo[4,3‐d]pyrimidines are of interest as potential kinase inhibitors. This article describes the formation of a novel highly conjugated, condensed, centrosymmetric heteroaromatic …
Number of citations: 4 onlinelibrary.wiley.com
KD Khalil, HM Al-Matar - Molecules, 2012 - mdpi.com
Coupling of 2-benzylmalononitrile with aromatic diazonium salts afforded 3-phenyl-2-arylhydrazonopropanenitriles 4a,b, which were rearranged into 2-cyanoindoles 5a,b upon heating …
Number of citations: 8 www.mdpi.com
LZ Chen, HY Shu, J Wu, YL Yu, D Ma, X Huang… - European Journal of …, 2021 - Elsevier
In order to discover and develop drug-like anti-inflammatory agents against arthritis, based on “Hit” we found earlier and to overcome drawbacks of toxicity, twelve series of total 89 …
Number of citations: 12 www.sciencedirect.com
B Maková, V Mik, B Lišková, G Gonzalez, D Vítek… - Bioorganic & Medicinal …, 2021 - Elsevier
Kinetin (N 6 -furfuryladenine), a plant growth substance of the cytokinin family, has been shown to modulate aging and various age-related conditions in animal models. Here we report …
Number of citations: 8 www.sciencedirect.com
E Armani, A Rizzi, N Iotti, F Saccani… - Journal of Medicinal …, 2023 - ACS Publications
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal disease characterized by lung fibrosis leading to an irreversible decline of lung function. Current antifibrotic drugs on the …
Number of citations: 1 pubs.acs.org
VD Nimbarte, J Wirmer‐Bartoschek, SL Gande… - …, 2021 - Wiley Online Library
Lead‐optimization strategies for compounds targeting c‐Myc G‐quadruplex (G4) DNA are being pursued to develop anticancer drugs. Here, we investigate the structure‐activity‐ …
M Kumar, S Kumar, D Kumar, S Kumar, A Kumar
Number of citations: 0
VD Nimbarte - 2019 - Johann Wolfgang Goethe …
Number of citations: 0

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